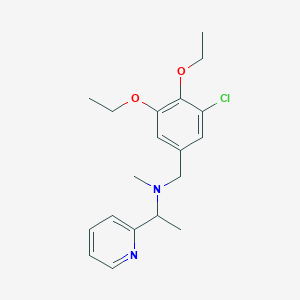
(3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine
説明
(3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine, also known as CDEBA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of (3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using (3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has also been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
Several future directions for research on (3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine can be identified. One direction is to investigate the pharmacokinetic properties of this compound, including its bioavailability, metabolism, and excretion. Another direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, the neuroprotective effects of this compound need to be further investigated, including its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis method of this compound has been optimized, and it has been investigated for its potential anticancer and neuroprotective activities. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit various signaling pathways involved in cancer cell growth and survival. This compound exhibits several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Several future directions for research on this compound can be identified, including investigating its pharmacokinetic properties, its use in combination with other anticancer agents, and its neuroprotective effects.
科学的研究の応用
(3-chloro-4,5-diethoxybenzyl)methyl(1-pyridin-2-ylethyl)amine has been investigated for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
特性
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-N-methyl-1-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-5-23-18-12-15(11-16(20)19(18)24-6-2)13-22(4)14(3)17-9-7-8-10-21-17/h7-12,14H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLOZRXPLGZCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CN(C)C(C)C2=CC=CC=N2)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



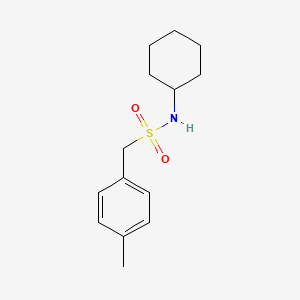
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
![2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4427129.png)
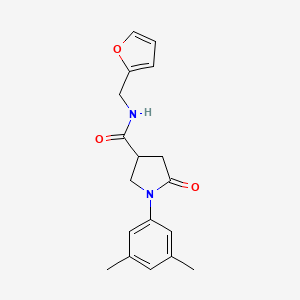
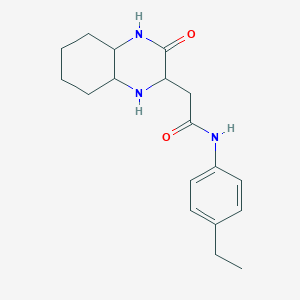
![8-[4-(2-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427133.png)
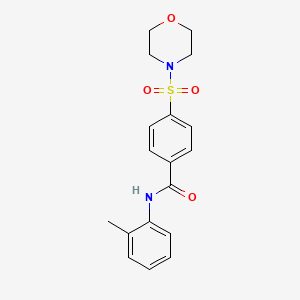
![(2-bromo-6-methoxy-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4427155.png)
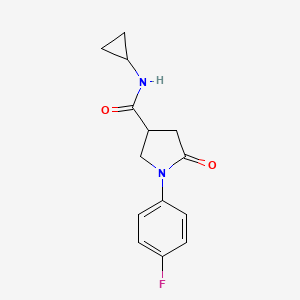

amine hydrochloride](/img/structure/B4427164.png)

![N-{4-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4427182.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427184.png)